

Methscopolamine Bromide: A Comprehensive Technical Guide on its Chemical Properties and Structure

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Compound of Interest

Compound Name: Methscopolamine

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Introduction

Methscopolamine bromide is a quaternary ammonium derivative of scopolamine, belonging to the class of anticholinergic agents.^{[1][2]} It functions as a muscarinic antagonist, primarily utilized for its effects on the gastrointestinal tract, including the reduction of gastric acid secretion and motility.^{[3][4]} This technical guide provides an in-depth overview of the chemical properties and structural features of **methscopolamine** bromide, intended to support research, development, and quality control activities.

Chemical and Physical Properties

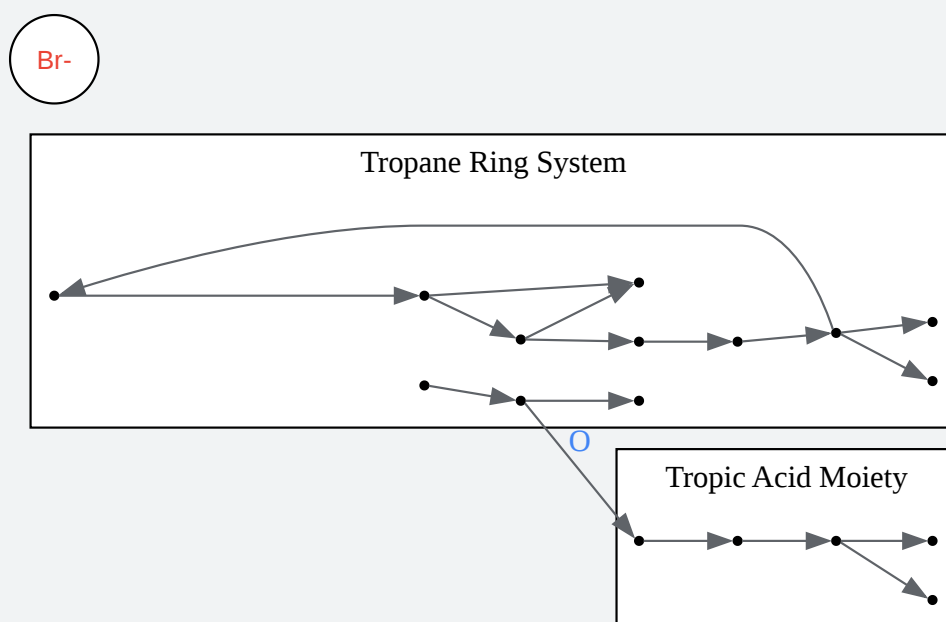
Methscopolamine bromide presents as a white, odorless, crystalline powder.^[4] A comprehensive summary of its key chemical and physical properties is provided in the table below.

Property	Value	Source
Molecular Formula	C ₁₈ H ₂₄ BrNO ₄	[1]
Molecular Weight	398.30 g/mol	[4]
Melting Point	Approximately 225°C (with decomposition)	[1][4]
Solubility	Freely soluble in water, slightly soluble in alcohol, and insoluble in acetone and chloroform.	[4]
pKa	As a quaternary ammonium salt, methscopolamine bromide is a strong electrolyte and is permanently charged. It does not have a pKa in the traditional sense of an acid-dissociation constant.	
LogP	-2.58	[1]

Chemical Structure

Methscopolamine bromide is a derivative of scopolamine, a tropane alkaloid. The chemical name is (1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0^{2,4}]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide.[1] The structure is characterized by a tropane ring system with an epoxide bridge and an ester linkage to tropic acid. The nitrogen atom is quaternized with two methyl groups, which is a key feature distinguishing it from its parent compound, scopolamine.

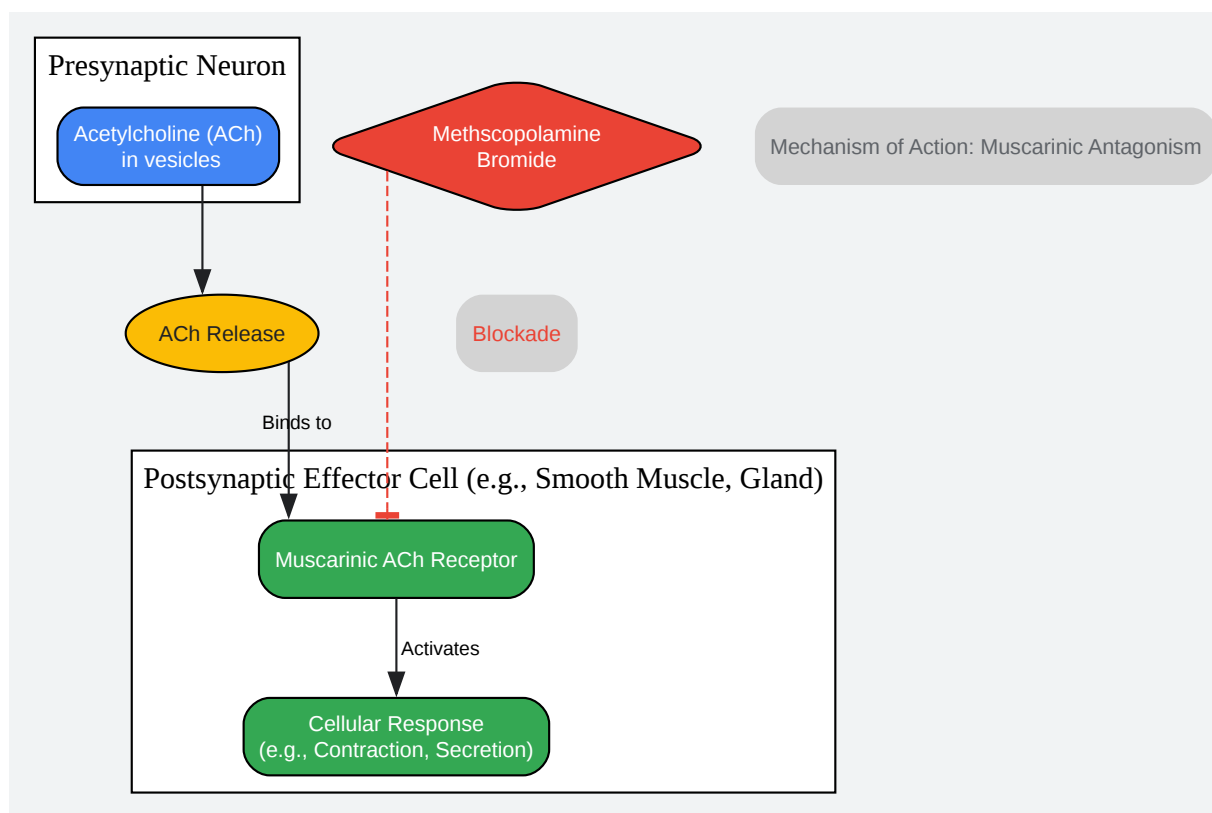
Chemical Structure of Methscopolamine Bromide

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Caption: Chemical Structure of **Methscopolamine** Bromide

Signaling Pathway

Methscopolamine bromide exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2][5] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, normally binds to these receptors to elicit a cellular response.[6] By blocking the binding of acetylcholine, **methscopolamine** bromide inhibits parasympathetic nerve impulses.[7] This antagonism leads to a reduction in smooth muscle contraction and glandular secretions, particularly in the gastrointestinal tract.[4] [6]



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Caption: Mechanism of Action: Muscarinic Antagonism

Experimental Protocols

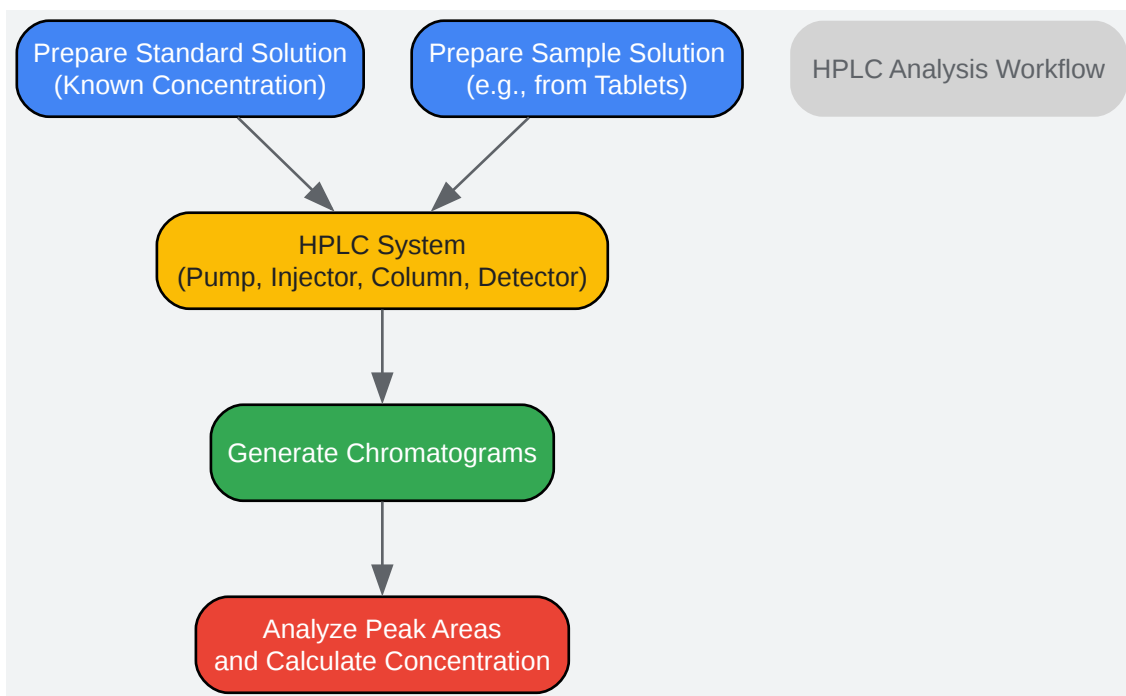
Assay and Identification by High-Performance Liquid Chromatography (HPLC)

This method is adapted from the United States Pharmacopeia (USP) monograph for **Methscopolamine** Bromide Tablets.

Objective: To determine the purity and concentration of **methscopolamine** bromide in a sample.

Methodology:

- Chromatographic System:
 - A liquid chromatograph equipped with a 254-nm UV detector and a 4.6-mm × 25-cm column containing L1 packing.
 - The mobile phase consists of a mixture of a buffer solution and methanol. The buffer is prepared by dissolving decyl sodium sulfate in water and adjusting the pH to 3.5 with sulfuric acid.
- Standard Preparation:
 - Accurately weigh and dissolve USP **Methscopolamine** Bromide Reference Standard (RS) in the mobile phase to obtain a known concentration (e.g., 0.25 mg/mL).
- Sample Preparation:
 - For tablets, a specific number of tablets are placed in a volumetric flask with the mobile phase, sonicated, and shaken to dissolve the active ingredient. The solution is then filtered.
- Procedure:
 - Inject equal volumes of the standard and sample preparations into the chromatograph.
 - Record the chromatograms and measure the peak responses.
 - The quantity of **methscopolamine** bromide is calculated by comparing the peak response of the sample to that of the standard.



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Caption: HPLC Analysis Workflow

Identification by Infrared (IR) Spectroscopy

Objective: To confirm the identity of **methscopolamine** bromide by comparing its infrared spectrum to that of a reference standard.

Methodology:

- Sample Preparation:
 - Prepare a potassium bromide (KBr) disc of the sample. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet.
- Instrument:
 - A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure:
 - Record the infrared spectrum of the sample from approximately 4000 to 400 cm^{-1} .

- Compare the resulting spectrum with the spectrum of a USP **Methscopolamine** Bromide RS obtained under the same conditions. The absorbance maxima in the sample spectrum should correspond in position and relative intensity to those in the standard spectrum.

Crystal Structure Analysis by X-ray Powder Diffraction (XRPD)

Objective: To characterize the crystalline structure of **methscopolamine** bromide.

Methodology:

- Sample Preparation:
 - A fine powder of the crystalline sample is packed into a sample holder.
- Instrument:
 - An X-ray powder diffractometer equipped with a copper (Cu) $K\alpha$ radiation source.
- Procedure:
 - The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).
 - The intensity of the diffracted X-rays is measured as a function of the diffraction angle.
 - The resulting diffraction pattern, a plot of intensity versus 2θ , is characteristic of the crystalline lattice of the compound and can be used for identification and phase analysis. A study by Glaser et al. describes the orthorhombic space group P212121 for **methscopolamine** bromide.^[7]

Conclusion

This technical guide has provided a detailed overview of the core chemical properties and structural aspects of **methscopolamine** bromide. The data presented, including the tabulated properties, structural diagram, signaling pathway, and experimental protocols, offer a valuable resource for professionals in the fields of pharmaceutical research, drug development, and quality control. A thorough understanding of these fundamental characteristics is essential for the effective and safe utilization of this important anticholinergic agent.

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